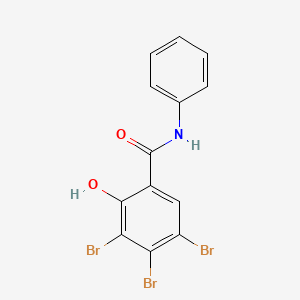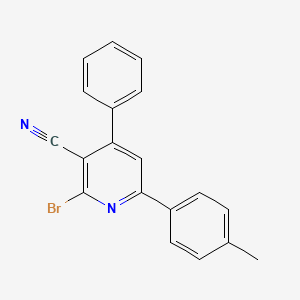
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-(1-methylhexyl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-(1-methylhexyl)octanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-(1-methylhexyl)octanamide typically involves the reaction of a fluorinated alcohol with an amine. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-(1-methylhexyl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-(1-methylhexyl)octanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Studied for its potential use in biological systems due to its unique properties.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Mécanisme D'action
The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-(1-methylhexyl)octanamide exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets. This interaction can affect the behavior of biological membranes, proteins, and other macromolecules, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanol: Similar in structure but with a hydroxyl group instead of an amide group.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-(1-methylhexyl)octanamide is unique due to its amide functional group, which imparts different chemical and physical properties compared to similar fluorinated compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C15H16F15NO |
|---|---|
Poids moléculaire |
511.27 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-heptan-2-yloctanamide |
InChI |
InChI=1S/C15H16F15NO/c1-3-4-5-6-7(2)31-8(32)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h7H,3-6H2,1-2H3,(H,31,32) |
Clé InChI |
URGZDZHNZBWSBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995210.png)

![2-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11995220.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11995222.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995224.png)



![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)


